(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine
Overview
Description
(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine is a chiral amine compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine typically involves the protection of a hydroxyl group with a TBDPS group, followed by the introduction of the amine functionality. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of a precursor molecule is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole.
Introduction of Amine Group: The protected intermediate is then subjected to amination reactions, often using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the TBDPS group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine involves its interaction with molecular targets through its amine functionality. The TBDPS group provides steric protection, allowing selective reactions at other sites. The compound can act as a nucleophile, participating in various chemical transformations that are crucial for its applications in synthesis and research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine: Similar structure but with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS.
(S)-1-((trimethylsilyl)oxy)propan-2-amine: Features a trimethylsilyl (TMS) group, offering less steric hindrance compared to TBDPS.
(S)-1-((triisopropylsilyl)oxy)propan-2-amine: Contains a triisopropylsilyl (TIPS) group, providing different steric and electronic properties.
Uniqueness
(S)-1-((tert-butyldiphenylsilyl)oxy)propan-2-amine is unique due to the bulky TBDPS group, which offers significant steric protection and stability. This makes it particularly useful in selective reactions where protection of specific functional groups is required.
Properties
IUPAC Name |
(2S)-1-[tert-butyl(diphenyl)silyl]oxypropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NOSi/c1-16(20)15-21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,15,20H2,1-4H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRXPZOKTLKPDH-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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